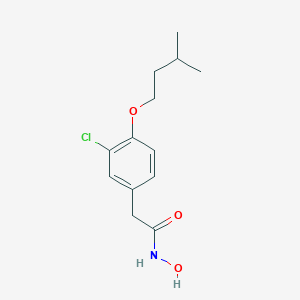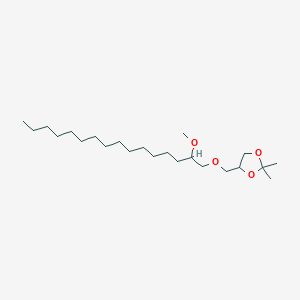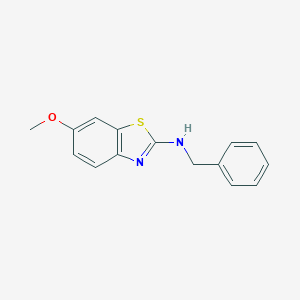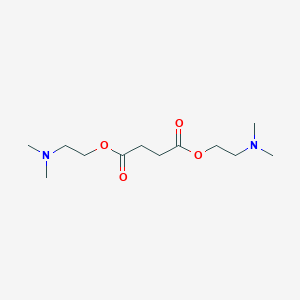
琥珀酸双(2-(二甲氨基)乙酯)
描述
Synthesis Analysis
The synthesis of related compounds involves the use of diethyl succinate and dimethyl acetylenedicarboxylate, as described in the synthesis of 1,4-butanediamine derivatives and their bis(ammonium nitrate) salts . Another related compound, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, was prepared from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal . These methods suggest that similar strategies could be employed for the synthesis of bis(2-(dimethylamino)ethyl) succinate, potentially through the reaction of succinate derivatives with dimethylamino-containing reagents.
Molecular Structure Analysis
The molecular structure of compounds containing dimethylamino groups has been characterized using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray diffraction . For instance, the structure of (cis-H2L)2[β-Mo8O26]·H2O, where L is (bis[2-N,N-dimethylamino)ethyl] ether), was elucidated using multinuclear NMR and single-crystal X-ray diffraction, revealing a complex with hydrogen bonding and a three-dimensional network . These techniques could similarly be applied to determine the molecular structure of bis(2-(dimethylamino)ethyl) succinate.
Chemical Reactions Analysis
The reactivity of dimethylamino-containing compounds includes acylation reactions to form difluoroketoacetamides and condensation with acidic α-hydrogen carbon compounds to produce functionalized difluoromethyl enamines . Additionally, the substitution of the dimethylamino group with heterocyclic amines has been reported, leading to the formation of various heteroaryl substituted compounds . These reactions highlight the versatility of dimethylamino groups in chemical synthesis, which could be relevant for the reactivity of bis(2-(dimethylamino)ethyl) succinate.
Physical and Chemical Properties Analysis
The physical properties of related compounds are often determined by their molecular structure. For example, the presence of coordinating dimethylamino groups and bridging alkynyl groups in zinc compounds affects their solubility and degree of association in solution . The solubility behavior of triorganotin bromides with dimethylamino groups also varies depending on the substituents present . These findings suggest that the physical and chemical properties of bis(2-(dimethylamino)ethyl) succinate would be influenced by its dimethylamino groups and the succinate moiety, potentially affecting its solubility, association behavior, and reactivity.
科学研究应用
超分子体系结构研究:这种化合物参与了超分子体系结构的形成。Żesławska 等人(2018 年)的一项研究重点关注氨基醇和芳氧烷基衍生物作为潜在的抗惊厥药,研究了它们通过氢键形成的结晶和超分子结构 (Żesławska 等,2018).
遗传毒性研究:Ballantyne(1998 年)进行了体外和体内试验,以评估相关化合物双(2-(二甲氨基)乙酯)醚的遗传毒性潜力。该研究在各种检测中未发现诱变活性,表明其无遗传毒性 (Ballantyne,1998).
配合物的合成和表征:Dey 等人(2001 年)的研究涉及钯(II)的 2-(二甲氨基)乙烷硒醇盐配合物的合成和表征。这项研究探讨了元素分析、红外光谱、核磁共振光谱和晶体 X 射线衍射分析等方面 (Dey 等,2001).
表面活性剂合成:潘中文(2010 年)使用琥珀酸双(2-二甲氨基乙酯)合成了一种新型阳离子双子表面活性剂。该研究探讨了其在二氧化硅上的吸附特性,发现符合 Langmuir 方程 (潘中文,2010).
抗癌剂激活:Nishida、Lee 和 de Montellano(2010 年)的一项研究证明了琥珀酸双(2-(二甲氨基)乙酯)衍生物在低氧条件下激活前药 AQ4N 中的作用。这与靶向癌症治疗有关 (Nishida、Lee 和 de Montellano,2010).
缓蚀研究:潘中文(2009 年)还研究了由琥珀酸双(2-二甲氨基乙酯)合成的含酯琥珀酸阳离子双子表面活性剂的缓蚀性能。这些表面活性剂在酸性环境中显示出很高的缓蚀效率 (潘中文,2009).
作用机制
Target of Action
Bis(2-(dimethylamino)ethyl) succinate is a potential ligand . It may act as an agonist or antagonist to nicotine . The primary targets of this compound are likely to be the nicotinic acetylcholine receptors, which play a crucial role in the nervous system.
Mode of Action
As an agonist or antagonist, Bis(2-(dimethylamino)ethyl) succinate can either activate or inhibit the function of its target receptors . This interaction results in changes to the receptor’s activity, influencing the transmission of signals in the nervous system.
Result of Action
The molecular and cellular effects of Bis(2-(dimethylamino)ethyl) succinate’s action would depend on whether it acts as an agonist or antagonist. As an agonist, it could enhance the activity of its target receptors, while as an antagonist, it could reduce their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(2-(dimethylamino)ethyl) succinate. For instance, exposure to air may lead to the formation of explosive peroxides . Additionally, the compound should be prevented from entering drains, and its discharge into the environment must be avoided .
属性
IUPAC Name |
bis[2-(dimethylamino)ethyl] butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINVKLVDNFTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCC(=O)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172842 | |
| Record name | Bis(2-(dimethylamino)ethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-(dimethylamino)ethyl) succinate | |
CAS RN |
19249-04-8 | |
| Record name | 1,4-Bis[2-(dimethylamino)ethyl] butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19249-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-(dimethylamino)ethyl) succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019249048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-(dimethylamino)ethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-(dimethylamino)ethyl] succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



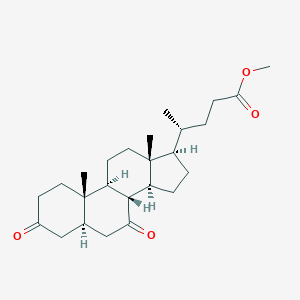
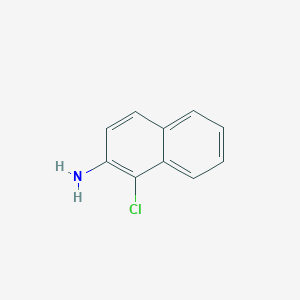

![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)
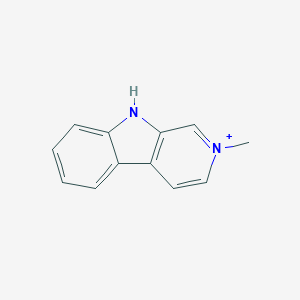
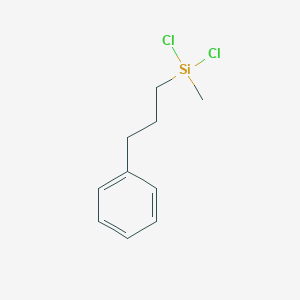
![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)

